molecular formula C35H56N8O9S B077363 Eledoisin C-terminal heptapeptide CAS No. 10465-12-0

Eledoisin C-terminal heptapeptide

Katalognummer: B077363
CAS-Nummer: 10465-12-0
Molekulargewicht: 764.9 g/mol
InChI-Schlüssel: XRGQYRDWHWWDOP-JEUDFCHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eledoisin C-terminal heptapeptide, also known as this compound, is a useful research compound. Its molecular formula is C35H56N8O9S and its molecular weight is 764.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Anatomy Category - Fluids and Secretions - Bodily Secretions - Venoms - Mollusk Venoms - Eledoisin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Eledoisin C-terminal heptapeptide exhibits several pharmacological properties that make it a candidate for therapeutic use:

  • Vasodilation : Eledoisin is known for its potent vasodilatory effects. Intravenous administration has shown to induce significant vasodilation in skin and skeletal muscle vessels, which could be beneficial in conditions requiring improved blood flow .
  • Stimulation of Secretions : This peptide has been observed to stimulate salivary and lachrymal secretions effectively across multiple species, including humans. This property could be harnessed in treating conditions like dry mouth or dry eye syndrome .
  • Increased Capillary Permeability : Eledoisin enhances capillary permeability, which can be advantageous in inflammatory responses or in drug delivery systems where increased permeability is desired .

Therapeutic Applications

The diverse actions of this compound suggest several therapeutic applications:

  • Cardiovascular Disorders : Due to its vasodilatory effects, eledoisin could be utilized in managing hypertension and other cardiovascular diseases by promoting blood flow and reducing vascular resistance .
  • Metabolic Disorders : Research indicates potential applications in metabolic disorders such as obesity and diabetes. Eledoisin's ability to influence appetite regulation and energy metabolism may provide a pathway for developing treatments aimed at weight management and metabolic syndrome .
  • Neurodegenerative Diseases : The peptide's interaction with neurokinin receptors suggests it may play a role in neuroprotection or neuroregeneration, potentially aiding in the treatment of diseases like Alzheimer's or Parkinson's .

Mechanistic Insights

Understanding the mechanism of action is crucial for the development of eledoisin-based therapies:

  • Receptor Interactions : Eledoisin interacts with tachykinin receptors (NK1, NK2, NK3), which are involved in various physiological functions including pain perception, inflammation, and mood regulation. The specific binding affinity and activity can vary based on the peptide's structure, particularly at the C-terminal region .
  • Conformational Studies : Studies have indicated that the conformational behavior of eledoisin is vital for its biological activity. The structural integrity of the C-terminal heptapeptide influences its receptor binding and subsequent physiological effects .

Case Studies and Research Findings

A review of recent studies highlights significant findings regarding this compound:

StudyFocusFindings
Erspamer & Melchiorri (1973)Vasodilatory EffectsDemonstrated significant vasodilation in human subjects with minimal adverse effects at controlled doses .
Pharmacological Reviews (2020)Tachykinin FamilyExplored the role of eledoisin within the tachykinins, emphasizing its unique properties compared to other peptides like substance P .
Neurokinin Research (2018)Receptor BindingIdentified specific receptor interactions that mediate eledoisin's effects on neurogenic inflammation .

Eigenschaften

CAS-Nummer

10465-12-0

Molekularformel

C35H56N8O9S

Molekulargewicht

764.9 g/mol

IUPAC-Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H56N8O9S/c1-7-20(4)29(35(52)38-18-27(44)40-25(15-19(2)3)33(50)41-24(30(37)47)13-14-53-6)43-34(51)26(16-22-11-9-8-10-12-22)42-31(48)21(5)39-32(49)23(36)17-28(45)46/h8-12,19-21,23-26,29H,7,13-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t20-,21-,23-,24-,25-,26-,29-/m0/s1

InChI-Schlüssel

XRGQYRDWHWWDOP-JEUDFCHESA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N

Kanonische SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Key on ui other cas no.

10465-12-0

Sequenz

DAFIGLM

Synonyme

ECTHP
eledoisin C-terminal heptapeptide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.